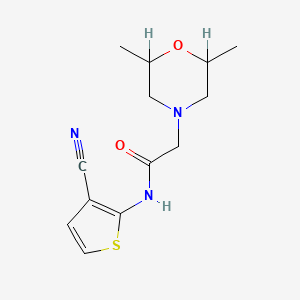
N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholino)acetamide” is a synthetic organic compound that features a thiophene ring substituted with a cyano group and a morpholinoacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholino)acetamide” typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Attachment of the Morpholinoacetamide Moiety: This step involves the reaction of the thiophene derivative with 2,6-dimethylmorpholine and acetic anhydride under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and catalytic processes.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a suitable catalyst.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group may produce primary amines.
科学研究应用
Chemistry
Intermediate in Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Ligand Design: It may be used in the design of ligands for coordination chemistry.
Biology and Medicine
Pharmacological Research: Compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors or modulators of biological pathways.
Biological Probes: It may be used as a probe to study biological processes.
Industry
Materials Science: The compound could be explored for its potential in the development of new materials, such as conductive polymers or organic semiconductors.
作用机制
The mechanism of action of “N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholino)acetamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds with thiophene rings substituted with various functional groups.
Morpholine Derivatives: Compounds containing the morpholine ring with different substituents.
Cyano-Substituted Compounds: Molecules featuring cyano groups attached to aromatic or heteroaromatic rings.
Uniqueness
“N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholino)acetamide” is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-9-6-16(7-10(2)18-9)8-12(17)15-13-11(5-14)3-4-19-13/h3-4,9-10H,6-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJHVRLALUGUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
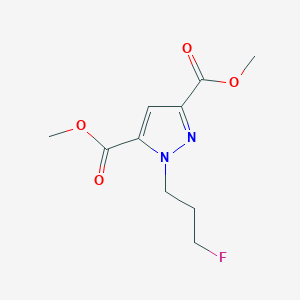
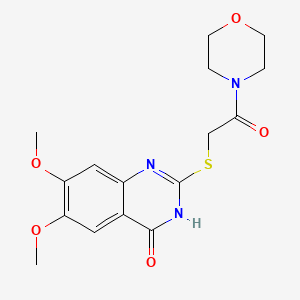
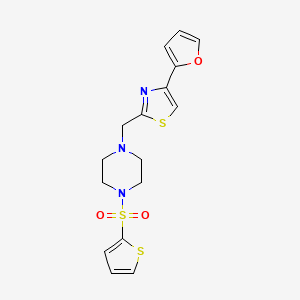
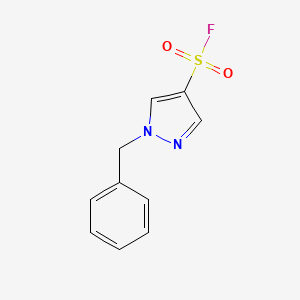
![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2532739.png)
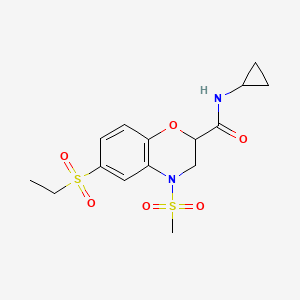
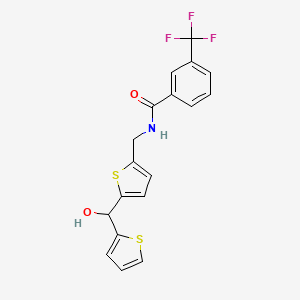
![methyl 5-({[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2532742.png)
![1,6,7,8-tetramethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2532743.png)
![2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2532745.png)
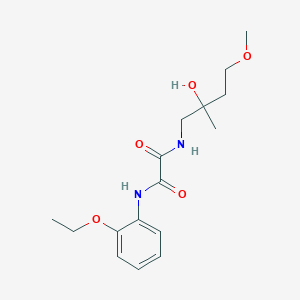
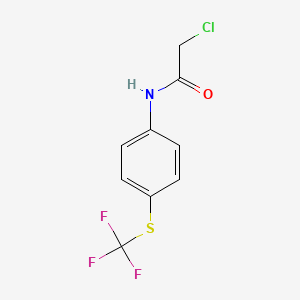
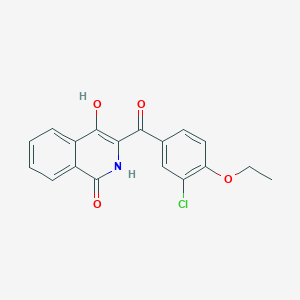
![[4-(1-Methylimidazol-2-yl)morpholin-2-yl]methanol](/img/structure/B2532755.png)
